molecular formula C23H22FN3O B593022 5-Fluoro-MN-18 CAS No. 1445581-91-8

5-Fluoro-MN-18

Cat. No.: B593022
CAS No.: 1445581-91-8
M. Wt: 375.4 g/mol
InChI Key: XBSWUIWDRFCAGZ-UHFFFAOYSA-N
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Description

5-Fluoro MN-18, also known as 5F-MN-18, is a synthetic cannabinoid that is known to stimulate the cannabinoid receptors . It is an analog of AKB48, with the adamantyl group replaced with a naphthyl group . The molecular formula of 5-Fluoro MN-18 is C23H22FN3O .


Molecular Structure Analysis

The molecular structure of 5-Fluoro MN-18 includes a fluorine atom at the terminal carbon of the pentyl chain . The InChIKey of the compound is XBSWUIWDRFCAGZ-UHFFFAOYSA-N . The compound has a molecular weight of 375.4 g/mol .


Physical and Chemical Properties Analysis

5-Fluoro MN-18 is an off-white powder . It has a molecular weight of 375.4 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 7 .

Scientific Research Applications

  • Fluorine-18 labelled compounds, including fluoropyridines, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These compounds have shown promise in enhancing the stability and effectiveness of radiotracers for imaging applications (Carroll et al., 2007).

  • MN-18 and its 5-fluoro analog, 5F-MN-18, have high binding affinities to human CB1 and CB2 receptors, indicating potential applications in neuroscience and pharmacology. These compounds were initially identified in Japan and have been scheduled due to their psychoactive properties (Diao et al., 2017).

  • The chemistry and developments of fluorinated carbohydrates, including 5-fluorouracil derivatives as potential anticancer agents, highlight the significant role of fluorine-substituted compounds in medicinal chemistry (Tsuchiya, 1990).

  • Fluorine-18 radiochemistry and its versatile applications in labeling small molecules and biomolecules for PET imaging are crucial in both clinical and preclinical research (Jacobson et al., 2014).

  • The use of fluorine-18 in PET radiopharmaceuticals, especially in labeling arenes and heteroarenes, is significant in tracking diseases and supporting drug discovery programs (Preshlock et al., 2016).

  • The metabolism of 5-fluorouracil, a fluorinated pyrimidine used in cancer treatment, has been monitored in vivo using 19F NMR, demonstrating its potential in understanding drug mechanisms and effects (Stevens et al., 1984).

  • The application of fluorine-18 in peptides, particularly in PET, has been explored, demonstrating the significance of regioselective introduction of fluorine into biomolecules (Schirrmacher et al., 2006).

  • The study of 5-fluoro pyrimidines in probing DNA and RNA secondary structures using 1D 19F NMR spectroscopy shows their utility in nucleic acid research (Puffer et al., 2009).

Properties

IUPAC Name

1-(5-fluoropentyl)-N-naphthalen-1-ylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-15-6-1-7-16-27-21-14-5-4-12-19(21)22(26-27)23(28)25-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14H,1,6-7,15-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSWUIWDRFCAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043090
Record name N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445581-91-8
Record name 5-Fluoro-MN-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445581918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-MN-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522ZC95042
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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